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Foreword

This document provides a comprehensive technical overview of Cyclodiol (developmental

code name ZK-115194), a synthetic steroidal estrogen investigated in the 1990s. Despite

promising initial data, its development was discontinued, and it was never marketed. This

whitepaper collates the available scientific and clinical data to provide researchers, scientists,

and drug development professionals with a detailed understanding of the compound's

pharmacological profile, the likely reasons for its discontinuation, and the experimental

methodologies employed in its evaluation.

Executive Summary
Cyclodiol, also known as 14α,17α-ethano-17β-estradiol, is a potent synthetic estrogen with a

high affinity for the human estrogen receptor α (ERα).[1] Developed as a potential therapeutic

agent, its investigation was halted, primarily speculated to be due to findings of genotoxicity.

This guide synthesizes the available preclinical and clinical data, focusing on its

pharmacokinetics, receptor binding, and toxicological profile. While a definitive statement from

the developers regarding the cessation of its development is not publicly available, the

evidence strongly points towards its genotoxic potential as a key contributing factor.

Core Compound Profile
Cyclodiol is a derivative of estradiol, characterized by a carbon bridge between the C14α and

C17α positions.[1] This structural modification was intended to enhance its metabolic stability
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and oral bioavailability compared to natural estradiol.

Table 1: Physicochemical and Pharmacological Properties of Cyclodiol (ZK-115194)

Property Value Reference

Developmental Code Name ZK-115194 [1]

Chemical Name 14α,17α-Ethano-17β-estradiol [1]

Molecular Formula C₂₀H₂₆O₂

Mechanism of Action
Estrogen Receptor α (ERα)

Agonist
[1]

Relative Binding Affinity for

human ERα
100% (compared to estradiol) [1]

Transactivational Capacity at

ERα
Similar to estradiol [1]

Potency (subcutaneous

injection)
Comparable to estradiol [1]

Pharmacokinetic Profile in Humans
A key clinical study investigated the pharmacokinetics of Cyclodiol in postmenopausal women.

The findings indicated that while orally bioavailable, it exhibited significant inter-individual

variability, a common challenge with oral estrogen formulations.

Table 2: Pharmacokinetic Parameters of Cyclodiol (ZK-115194) in Postmenopausal Women

Parameter Value Reference

Route of Administration Oral

Absolute Bioavailability 33% ± 19% [1]

Elimination Half-life 28.7 hours [1]
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Toxicological Profile: The Likely Reason for
Discontinuation
The primary concern that appears to have led to the discontinuation of Cyclodiol's
development is its genotoxic potential. Multiple sources indicate that the drug exhibited

genotoxicity similar to that of the endogenous estrogen, estradiol.[1] Estrogens and their

metabolites can induce DNA damage through various mechanisms, including the formation of

DNA adducts and the generation of reactive oxygen species.

Genotoxicity Studies
While the full, detailed reports of the genotoxicity assays for ZK-115194 are not publicly

accessible, the scientific literature of the time provides insight into the types of studies that

were likely conducted. A key publication by Lang and Reimann in 1993 examined the genotoxic

potential of various endogenous and exogenous sex steroids.[2][3] It is highly probable that ZK-

115194 was subjected to a similar battery of tests.

Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the

evaluation of Cyclodiol, based on standard practices of the era and the available literature.

Estrogen Receptor Binding Affinity Assay
Objective: To determine the relative binding affinity of Cyclodiol for the human estrogen

receptor α (ERα) compared to estradiol.

Methodology:

Receptor Source: Cytosol extract from human breast cancer cells (e.g., MCF-7) or

recombinant human ERα.

Radioligand: ³H-estradiol.

Procedure: A competitive binding assay is performed. A constant concentration of ³H-

estradiol and the receptor preparation are incubated with increasing concentrations of

unlabeled Cyclodiol or estradiol (as a competitor).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b108581?utm_src=pdf-body
https://en.wikipedia.org/wiki/Cyclodiol
https://pmc.ncbi.nlm.nih.gov/articles/PMC4792821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4422115/
https://www.benchchem.com/product/b108581?utm_src=pdf-body
https://www.benchchem.com/product/b108581?utm_src=pdf-body
https://www.benchchem.com/product/b108581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separation: Bound and free radioligand are separated using a method such as dextran-

coated charcoal adsorption or hydroxylapatite precipitation.

Quantification: The amount of bound radioactivity is measured by liquid scintillation

counting.

Data Analysis: The concentration of the competitor required to inhibit 50% of the specific

binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is

calculated as: (IC₅₀ of estradiol / IC₅₀ of Cyclodiol) x 100%.

Pharmacokinetic Study in Postmenopausal Women
Objective: To determine the absolute bioavailability and elimination half-life of orally

administered Cyclodiol.

Methodology:

Study Design: A single-center, open-label, randomized, two-period crossover study.

Subjects: Healthy, non-smoking, postmenopausal women.

Treatment Arms:

Period 1: A single intravenous infusion of a low dose of Cyclodiol.

Period 2: A single oral dose of Cyclodiol.

A washout period of sufficient duration is implemented between the two periods.

Blood Sampling: Serial blood samples are collected at predefined time points before and

after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).

Bioanalysis: Plasma concentrations of Cyclodiol are determined using a validated

analytical method, likely Gas Chromatography-Mass Spectrometry (GC-MS) or a specific

radioimmunoassay (RIA).

Pharmacokinetic Analysis:
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Absolute Bioavailability (F): Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x

100%, where AUC is the area under the plasma concentration-time curve.

Elimination Half-life (t½): Determined from the terminal log-linear phase of the plasma

concentration-time curve.

In Vitro Genotoxicity Assay: Ames Test (Bacterial
Reverse Mutation Assay)

Objective: To assess the potential of Cyclodiol and its metabolites to induce gene mutations

in bacteria.

Methodology:

Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537).

Metabolic Activation: The assay is conducted with and without a mammalian metabolic

activation system (S9 mix), typically derived from the liver of rats pre-treated with an

enzyme inducer like Aroclor 1254.

Procedure: The bacterial strains are exposed to various concentrations of Cyclodiol in the

presence or absence of the S9 mix. The mixture is plated on a minimal agar medium

lacking histidine.

Incubation: Plates are incubated for 48-72 hours at 37°C.

Scoring: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted.

Interpretation: A substance is considered mutagenic if it causes a dose-dependent

increase in the number of revertant colonies compared to the negative control.

Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the presumed mechanism of action of Cyclodiol and the

workflow for assessing its genotoxic potential.
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Caption: Presumed signaling pathway of Cyclodiol (ZK-115194) via Estrogen Receptor α

(ERα).
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Caption: Standard experimental workflow for assessing the genotoxicity of a drug candidate.

Conclusion
The development of Cyclodiol (ZK-115194) was discontinued despite its potent estrogenic

activity and oral bioavailability. The available evidence strongly suggests that its genotoxic

potential, a significant safety concern, was the primary reason for the cessation of its clinical

development. While detailed proprietary study reports are not available, the analysis of

contemporaneous scientific literature allows for a robust reconstruction of its pharmacological

profile and the likely toxicological findings that led to its discontinuation. The case of Cyclodiol
serves as a pertinent example of how a promising drug candidate can be halted due to safety

concerns discovered during preclinical and early clinical development, underscoring the critical

importance of comprehensive toxicological evaluation in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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